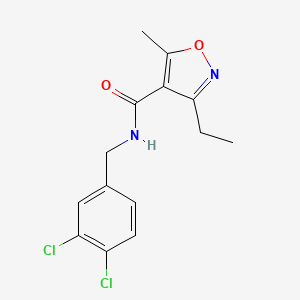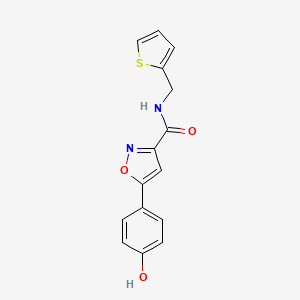![molecular formula C20H17N7O B5996096 5-methyl-2-phenyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-1H-pyrazol-3-one](/img/structure/B5996096.png)
5-methyl-2-phenyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-phenyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-1H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolone core structure, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-methyl-2-phenyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-1H-pyrazol-3-one involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolone core: The synthesis begins with the preparation of the pyrazolone core by reacting an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the triazine ring: The triazine ring is introduced by reacting the pyrazolone intermediate with a suitable triazine precursor, such as cyanuric chloride, under controlled conditions.
Formation of the hydrazinylidene linkage: The final step involves the condensation of the triazine-substituted pyrazolone with a phenylhydrazine derivative to form the hydrazinylidene linkage, resulting in the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity.
Chemical Reactions Analysis
5-methyl-2-phenyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolone or triazine rings are replaced with other substituents using appropriate reagents and conditions.
Condensation: The hydrazinylidene moiety can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Scientific Research Applications
5-methyl-2-phenyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-1H-pyrazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science:
Analytical Chemistry: It can be employed as a reagent in analytical methods for the detection and quantification of various analytes in complex mixtures.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. Additionally, the triazine ring and phenyl groups may contribute to the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar compounds to 5-methyl-2-phenyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-1H-pyrazol-3-one include other pyrazolone derivatives and triazine-containing compounds. Some examples are:
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound shares the pyrazolone core structure and exhibits similar biological activities.
5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide: This compound contains a hydrazide group and shows comparable chemical reactivity.
1-methyl-4-pyrazoleboronic acid pinacol ester: This compound features a pyrazole ring and is used in various synthetic applications.
Properties
IUPAC Name |
5-methyl-2-phenyl-4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O/c1-14-17(19(28)27(26-14)16-10-6-3-7-11-16)12-21-24-20-23-18(13-22-25-20)15-8-4-2-5-9-15/h2-13,26H,1H3,(H,23,24,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKKQXYVVKQSHP-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC3=NC(=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC3=NC(=CN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5996014.png)

![[Phenyl(propan-2-yloxymethyl)phosphoryl]benzene](/img/structure/B5996028.png)
![2,2'-[1,2-propanediylbis(iminomethylylidene)]bis(5-phenyl-1,3-cyclohexanedione)](/img/structure/B5996033.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5996038.png)
![6-Amino-2-[(naphthalen-1-ylmethyl)sulfanyl]pyrimidin-4-ol](/img/structure/B5996046.png)
![3-[1-(hydroxymethyl)propyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5996076.png)

![1-[3-(4-bromophenyl)acryloyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5996081.png)
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5996082.png)

![1-(3-fluoro-4-methoxybenzyl)-N-[4-(1H-tetrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B5996112.png)
![N-[2-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5996115.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5996120.png)
